Dimethyl lithospermate B is a polyphenolic compound derived from Danshen, a traditional Chinese medicinal herb known for its various therapeutic properties. This compound has garnered significant attention due to its potential applications in medicine, particularly in cardiovascular health and oxidative stress management. Dimethyl lithospermate B is classified as a natural antioxidant and has been studied for its effects on various biological systems.
Dimethyl lithospermate B is primarily extracted from the roots of Salvia miltiorrhiza, commonly referred to as Danshen. This herb has been used in traditional Chinese medicine for centuries to treat cardiovascular diseases, improve blood circulation, and alleviate pain. The extraction of dimethyl lithospermate B from Danshen involves various methods, including solvent extraction and chromatographic techniques to isolate the desired compounds.
Dimethyl lithospermate B falls under the category of polyphenols, specifically flavonoids. These compounds are characterized by their multiple phenolic structures, which contribute to their antioxidant properties. It is also classified as a natural product due to its plant-derived origin.
The synthesis of dimethyl lithospermate B can be achieved through the esterification of lithospermic acid B with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under heating conditions to facilitate the formation of the ester bond.
The synthesis process involves several key steps:
Dimethyl lithospermate B has a complex molecular structure characterized by multiple hydroxyl groups and a distinctive polyphenolic framework. Its chemical formula is , and it has a molecular weight of approximately 746.7 g/mol.
Dimethyl lithospermate B participates in various chemical reactions that enhance its utility in scientific research:
Common reagents used in these reactions include:
Dimethyl lithospermate B exerts its biological effects primarily through modulation of sodium channels. It slows down the inactivation of sodium currents during action potentials, which can have implications in cardiac function and arrhythmia prevention.
Research indicates that dimethyl lithospermate B acts as a sodium channel agonist, enhancing inward current during early phases of action potentials. This mechanism may contribute to its antiarrhythmic properties, particularly in conditions such as Brugada syndrome.
Dimethyl lithospermate B has a wide range of scientific applications:
Dimethyl lithospermate B (dmLSB) is a bioactive phenolic compound derived from the roots of Salvia miltiorrhiza Bunge (Lamiaceae), commonly known as Danshen. This perennial plant thrives in temperate regions of China and has been cultivated for millennia as a cornerstone of traditional Chinese medicine (TCM) [4] [10]. Danshen’s rhizomes exhibit a characteristic dark red hue, earning it the name "blood-red sage," and have been historically processed as decoctions, powders, or tinctures. The phytochemical complexity of Danshen encompasses two principal classes: lipophilic diterpenoid quinones (e.g., tanshinones) and hydrophilic phenolic acids. DmLSB belongs to the latter category, specifically categorized as a caffeic acid oligomer. Ethnopharmacological records document Danshen’s use in treating cardiovascular and cerebrovascular disorders, menstrual irregularities, and inflammatory conditions, establishing dmLSB within a rich framework of herbal therapeutics [4] [7].
Danshen first appeared in the Shennong Bencao Jing (Divine Farmer’s Materia Medica, ~200 BCE) as a remedy for "stagnant blood" syndromes. Classical texts like the Compendium of Materia Medica (1596 CE) expanded its applications to include palpitations, angina, and postpartum recovery [4]. The transition to modern scientific inquiry began in the 1930s with preliminary phytochemical analyses, accelerating in the 1980s when Japanese researchers isolated lithospermate B (LSB) as a major active constituent. DmLSB emerged as a minor but potent derivative during activity-guided fractionation studies in the early 2000s, when investigators observed its unique electrophysiological effects compared to LSB [5] [10]. This shift from ethnopharmacology to molecular pharmacology positioned dmLSB as a candidate for targeted drug development, particularly for cardiac arrhythmias and inflammatory conditions.
DmLSB (C38H34O16, MW 746.7 g/mol) is structurally characterized as the dimethyl ester derivative of lithospermate B (LSB). Nuclear magnetic resonance (NMR) analyses reveal a core structure comprising three caffeic acid units and one danshensuan moiety linked via ester bonds, with methylation at the carboxylic acid groups of the caffeic acid residues [4] [10]. This esterification critically enhances dmLSB’s lipophilicity and metabolic stability compared to the highly polar, unesterified LSB (C36H30O16). Magnesium lithospermate B (MLB), conversely, is the magnesium salt of LSB predominantly found in aqueous Danshen extracts. While MLB exhibits potent anti-inflammatory and antioxidant properties [3] [7], dmLSB’s methyl groups facilitate membrane penetration, enabling distinct interactions with intracellular targets like voltage-gated sodium channels. This structural nuance underpins dmLSB’s unique role as a sodium channel agonist—a function absent in both LSB and MLB [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7